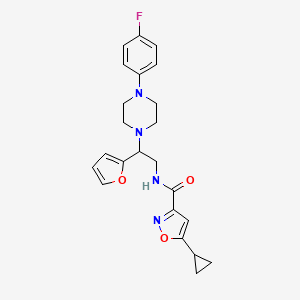

5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O3/c24-17-5-7-18(8-6-17)27-9-11-28(12-10-27)20(21-2-1-13-30-21)15-25-23(29)19-14-22(31-26-19)16-3-4-16/h1-2,5-8,13-14,16,20H,3-4,9-12,15H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCLZMUSOUUDMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)N4CCN(CC4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 358.4 g/mol. The structure features multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.4 g/mol |

| CAS Number | 1396630-55-9 |

Research indicates that compounds similar to 5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide may interact with nucleoside transporters, potentially inhibiting their function. This inhibition can disrupt the salvage pathways for nucleotide biosynthesis, which are crucial for cellular metabolism and proliferation.

Biochemical Pathways:

- Nucleoside Transport Inhibition: The compound may inhibit nucleoside transporters, affecting nucleotide biosynthesis.

- Acidic Environment Influence: The activity of similar compounds has been noted to increase in acidic environments, suggesting that pH levels could influence efficacy.

Anticancer Potential

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Isoxazole derivative A | 0.48 | MCF-7 |

| Isoxazole derivative B | 0.78 | HCT-116 |

| 5-cyclopropyl-N-(...) | TBD | TBD |

In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by increasing caspase activity . This suggests that 5-cyclopropyl-N-(...) may also possess similar properties.

Anticonvulsant Activity

In addition to anticancer properties, derivatives of cyclopropyl-piperazine compounds have been screened for anticonvulsant activity. In initial tests using maximal electroshock (MES) and pentylenetetrazole (PTZ) models, some derivatives showed superior efficacy compared to traditional antiepileptic drugs like phenytoin .

Case Studies and Research Findings

- Anticancer Activity Study : A study on isoxazole derivatives indicated that certain substitutions on the phenyl ring significantly enhance biological activity against cancer cell lines. The presence of electron-withdrawing groups was crucial for achieving high potency .

- Anticonvulsant Screening : A series of cyclopropyl-piperazine derivatives were tested for anticonvulsant properties, revealing that some compounds were more effective than established treatments, indicating a promising avenue for drug development in epilepsy .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The provided evidence highlights carboxamide derivatives used as pesticides, such as diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) . However, the target compound’s distinct structural features suggest divergent applications. Below is a comparative analysis based on structural motifs and inferred biological relevance:

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Differences :

- The target compound’s isoxazole-3-carboxamide core contrasts with the benzamide backbone of pesticide analogs. Isoxazoles are bioisosteres for ester or amide groups, often enhancing metabolic stability and binding affinity in medicinal chemistry contexts.

- The piperazine and furan substituents are absent in the pesticide examples, suggesting divergent targets (e.g., GPCRs vs. insect enzymes).

4-(4-Fluorophenyl)piperazine: A hallmark of dopamine or serotonin receptor ligands (e.g., aripiprazole), implying possible CNS activity. Furan-2-yl: May enhance lipophilicity but could introduce metabolic liabilities via furan ring oxidation.

Functional Implications :

- Unlike the pesticidal benzamides (which inhibit chitin synthesis), the target compound’s structure aligns more closely with kinase inhibitors or neurotransmitter modulators. For example, piperazine-containing drugs like trazodone (antidepressant) share partial structural homology but differ in core scaffolds.

Research Findings and Hypotheses

- Metabolic Stability : The cyclopropyl group and isoxazole core may confer resistance to cytochrome P450-mediated degradation compared to diflubenzuron’s benzamide structure .

- Solubility Challenges : The furan and aromatic groups may reduce aqueous solubility, necessitating formulation optimization for in vivo efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.